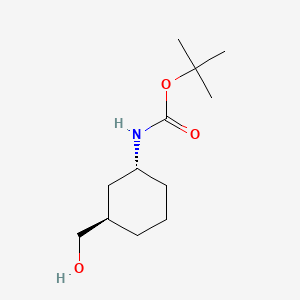

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate

Abstract

This whitepaper provides a comprehensive technical overview of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate, a versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis. The document details its chemical identity, including its definitive CAS Number 920966-17-2 , physicochemical properties, a validated synthetic protocol, and methods for analytical characterization. Furthermore, it explores the compound's role as a key building block in medicinal chemistry, supported by practical insights into its handling, storage, and safety. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for their research and development endeavors.

Introduction and Chemical Identity

This compound is a carbamate-protected amino alcohol built on a cyclohexane scaffold. The trans stereochemistry of the 1,3-substitution pattern, combined with the presence of a primary alcohol and a Boc-protected amine, makes it a valuable and sterically defined building block for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group imparts several favorable properties, including enhanced stability and increased solubility in common organic solvents, while allowing for facile deprotection under acidic conditions.[1]

The primary alcohol functional group serves as a versatile handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, enabling its incorporation into larger, more complex molecular architectures.[1] Its principal utility is as a key intermediate in the synthesis of diverse pharmaceuticals, particularly those targeting neurological disorders.[1][2][3]

CAS Number: 920966-17-2[1][2][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis, including planning reactions, choosing appropriate solvents, and designing purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][5] |

| Molecular Weight | 229.32 g/mol | [1][5] |

| Appearance | White solid | [1] |

| Purity | ≥ 99% (by GC) | [1] |

| IUPAC Name | tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | [2][4] |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCCO | [2][4] |

| InChI Key | LBJSEPNOVVUVJA-NXEZZACHSA-N | [2] |

Synthesis and Purification

The reliable synthesis of high-purity this compound is critical for its successful application in multi-step pharmaceutical manufacturing. A common and efficient laboratory-scale synthesis involves the reduction of a corresponding carboxylate ester.

3.1 Retrosynthetic Analysis

The synthetic logic for this compound is straightforward. The primary alcohol can be accessed through the reduction of an ester or carboxylic acid. The Boc-protected amine and the cyclohexane core remain intact throughout this transformation. This approach is advantageous due to the high yields and chemoselectivity of common reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Retrosynthetic pathway for the target compound.

3.2 Recommended Synthetic Protocol

The following protocol describes the reduction of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate to yield the target compound. This method has been demonstrated to be high-yielding.[5]

Step 1: Reaction Setup

-

Suspend lithium aluminum hydride (LiAlH₄) (1.12 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath. The use of anhydrous THF is critical as LiAlH₄ reacts violently with water.

Step 2: Addition of Ester

-

Dissolve methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 equivalent) in a separate portion of anhydrous THF.

-

Add the ester solution to the LiAlH₄ suspension slowly (dropwise) via an addition funnel.

-

Causality: The slow addition is crucial to control the exothermic reaction and maintain the internal temperature below 10 °C, which prevents potential side reactions and ensures safety.[5]

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture overnight to ensure the reaction proceeds to completion.[5]

Step 4: Quenching and Work-up

-

Cool the reaction mixture back to 15-25 °C.

-

Carefully and slowly add sodium sulfate decahydrate (Na₂SO₄·10H₂O) to quench the excess LiAlH₄.[5] This method is often preferred over sequential addition of water and NaOH solution for its simplicity and the granular nature of the resulting aluminum salts, which are easier to filter.

-

Self-Validation: The cessation of gas evolution (hydrogen) indicates a complete quench.

Step 5: Isolation and Purification

-

Filter the resulting slurry to remove the insoluble aluminum salts.

-

Wash the filter cake with additional THF to recover any adsorbed product.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

The resulting crude product is often of high purity, obtained as a white powder in approximately 89% yield.[5] Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

4.1 Spectroscopic Profile

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 230.1.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm, 9H), the CH-O and CH-N protons on the cyclohexane ring, and the methylene protons of the -CH₂OH group.

-

¹³C NMR will display distinct peaks for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclohexane ring and the hydroxymethyl group.

-

-

Infrared (IR) Spectroscopy: Key stretches will include a broad O-H stretch (~3300-3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and a strong C=O stretch from the carbamate group (~1680-1700 cm⁻¹).

4.2 Quality Control Workflow

A robust quality control (QC) process ensures that each batch of the intermediate meets the required specifications before being used in subsequent, often costly, synthetic steps.

Caption: A typical quality control workflow for chemical intermediates.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its bifunctional nature—a protected amine and a reactive alcohol—allows for sequential and controlled modifications.

-

Scaffold for Novel Therapeutics: The cyclohexane core provides a rigid, three-dimensional scaffold that is desirable in drug design for positioning functional groups in precise orientations to interact with biological targets like enzymes or receptors.

-

Intermediate for Neurological Drugs: This compound and its analogs are frequently cited in the synthesis of agents targeting the central nervous system.[1][2][3] The carbamate and hydroxyl groups can be modified to tune properties like lipophilicity, which governs blood-brain barrier penetration.

-

Linker Chemistry: In more complex drug modalities, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), derivatives of this molecule can serve as part of the linker connecting the targeting moiety to the payload or E3 ligase ligand.

Safety, Handling, and Storage

While comprehensive toxicological properties have not been fully investigated, standard laboratory precautions should be observed when handling this compound.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[1]

References

-

Tert-Butyl Trans-(3-Hydroxymethyl)Cyclohexylcarbamate - Chem-Impex.

-

Tert-Butyl Trans-(3-Hydroxymethyl)Cyclohexylcarbamate | 920966-17-2 - J&K Scientific LLC.

-

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate synthesis - ChemicalBook.

-

tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate - Fluorochem.

-

Tert-Butyl Cis-(3-Hydroxymethyl)Cyclohexylcarbamate - Chem-Impex.

-

Tert-Butyl Trans-(3-Hydroxymethyl)Cyclohexylcarbamate - J&K Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

Sources

An In-depth Technical Guide to tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate: A Versatile Intermediate in Modern Chemistry

This technical guide provides a comprehensive overview of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate, a key building block for professionals in pharmaceutical development, agrochemical synthesis, and materials science. This document delves into its physicochemical properties, synthesis, and applications, offering expert insights into its utility and handling.

Executive Summary

This compound (CAS No. 920966-17-2) is a bifunctional carbamate derivative that has gained prominence as a versatile intermediate. Its structure, featuring a trans-substituted cyclohexane ring with a Boc-protected amine and a primary alcohol, offers orthogonal reactivity, making it an invaluable scaffold in multi-step synthetic campaigns. The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in organic solvents, while the hydroxymethyl group serves as a handle for further chemical elaboration. This guide will provide a detailed examination of its molecular characteristics and practical applications.

Molecular Profile and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.32 g/mol | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| CAS Number | 920966-17-2 | [1] |

| IUPAC Name | tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

| Appearance | White solid | [1] |

| Storage Conditions | 0-8°C | [1] |

| Boiling Point (Predicted) | 351.6 ± 11.0 °C | |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | |

| pKa (Predicted) | 12.48 ± 0.40 |

Note: Predicted values are computationally derived and should be used as an estimation. Experimental verification is recommended.

The trans-configuration of the substituents on the cyclohexane ring results in a more thermodynamically stable chair conformation, which can influence its reactivity and interaction with biological targets in downstream applications. The Boc-protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for the selective deprotection of the amine.

Synthesis and Purification

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a robust and logical synthetic pathway can be derived from analogous preparations of related isomers. The most common and industrially scalable approach involves the reduction of the corresponding methyl ester, methyl trans-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate.

Proposed Synthetic Workflow

The overall synthetic strategy involves two key transformations: the protection of the amino group of a suitable starting material, followed by the reduction of a carboxylate to the primary alcohol.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established methods for the reduction of Boc-protected amino esters, such as the synthesis of the trans-4-hydroxymethyl isomer.

Step 1: Synthesis of Methyl trans-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

-

To a solution of methyl trans-3-aminocyclohexanecarboxylate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.1 equivalents).

-

Cool the mixture in an ice bath (0-5°C).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected ester. This intermediate can often be used in the next step without further purification.

Step 2: Reduction to this compound

-

Suspend methyl trans-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate in a mixture of ethanol and tetrahydrofuran.

-

Cool the suspension to 5°C using an ice bath.

-

Add granular calcium chloride (2.0 equivalents) portion-wise to form a milky suspension. The addition of a Lewis acid like CaCl₂ enhances the reducing power of sodium borohydride.

-

Carefully add sodium borohydride (4.0 equivalents) portion-wise over 30 minutes, ensuring the internal temperature remains below 10°C.

-

Stir the reaction mixture at 5°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction for the disappearance of the starting ester by TLC or LC-MS.

-

Upon completion, cool the reaction to 10°C and cautiously quench by the slow addition of an aqueous solution (e.g., 5% potassium carbonate or water) until gas evolution ceases.

-

Filter the resulting precipitate and wash the solid with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the filtrate and the washings, and if necessary, perform an aqueous workup by washing with dilute acid and brine.

-

Dry the organic phase, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound typically appears as a white solid.

-

Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene. Dissolve the crude material in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

-

Silica Gel Chromatography: If impurities persist, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective purification method.

Applications in Research and Development

The utility of this compound stems from its bifunctional nature, making it a valuable building block in several areas.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of complex molecules for drug discovery, particularly for agents targeting the central nervous system.[1] The cyclohexane scaffold is a common feature in many neurologically active compounds, providing a rigid framework to orient pharmacophoric groups.

-

Rationale for Use: The trans-1,3-amino alcohol motif is a privileged structure in medicinal chemistry. The Boc-protected amine can be deprotected and coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to build a diverse library of amide or sulfonamide derivatives. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, further expanding its synthetic utility. While direct links to marketed drugs are not readily found in public literature, its structural motifs are present in patented compounds investigated for neurological and cognitive disorders.

Agrochemicals

In the agrochemical sector, this intermediate is used in the development of novel pesticides and herbicides.[1] The carbamate and cyclohexyl moieties can contribute to the stability, bioavailability, and target-binding affinity of the final active ingredients.

Polymer and Materials Science

The compound can be incorporated into polymer backbones or used as a modifying agent. The hydroxyl group can participate in polymerization reactions (e.g., to form polyesters or polyurethanes), while the carbamate group can influence the material's final properties, such as thermal stability and mechanical strength.

Spectroscopic Characterization (Expected)

¹H NMR:

-

tert-Butyl Protons: A sharp singlet at ~1.4 ppm, integrating to 9H.

-

Cyclohexane Protons: A series of complex multiplets between ~1.0 and 2.1 ppm.

-

CH-N and CH-CH₂O Protons: Broad multiplets around ~3.4-3.6 ppm.

-

CH₂-O Protons: A doublet at ~3.5 ppm.

-

NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between 4.5 and 5.5 ppm.

-

OH Proton: A broad singlet or triplet, also with a variable chemical shift.

¹³C NMR:

-

tert-Butyl Carbonyl Carbon (C=O): ~155-156 ppm.

-

tert-Butyl Quaternary Carbon: ~79-80 ppm.

-

tert-Butyl Methyl Carbons: ~28.4 ppm.

-

CH₂-OH Carbon: ~65-67 ppm.

-

Cyclohexane Carbons: A series of peaks in the aliphatic region (~25-50 ppm).

IR Spectroscopy:

-

N-H Stretch: A broad peak around 3300-3400 cm⁻¹.

-

O-H Stretch: A broad peak around 3200-3500 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (carbamate): A strong, sharp peak around 1680-1700 cm⁻¹.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8°C.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its well-defined stereochemistry and orthogonally protected functional groups provide chemists with a reliable and versatile tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a robust representative synthesis, and an exploration of its key applications, underscoring its importance for researchers and developers in the chemical sciences.

References

-

J&K Scientific LLC. This compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate

Abstract: This guide provides a comprehensive and technically detailed protocol for the synthesis of tert-butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate, a valuable building block in medicinal chemistry and drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and self-validating methodology. We will delve into a robust synthetic strategy involving the chemoselective reduction of a carboxylic acid derivative, supported by mechanistic insights and practical considerations for reaction setup, monitoring, workup, and characterization.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring a protected amine (Boc-carbamate) and a primary alcohol on a cyclohexane scaffold. This specific stereochemical arrangement and the presence of orthogonal protecting groups make it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders and in the development of novel agrochemicals.[1][2] Its utility lies in the ability to selectively unmask either the amine or the alcohol for subsequent chemical transformations.

Our synthetic approach is centered on a reliable and high-yielding reduction of a suitable carboxylic acid derivative. The retrosynthetic analysis reveals that the target molecule can be efficiently prepared from a precursor such as methyl trans-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate. This strategy is advantageous as it preserves the crucial trans stereochemistry of the cyclohexane ring and employs a well-established, powerful reducing agent.

The Core Synthesis: From Ester to Alcohol

The cornerstone of this protocol is the reduction of the methyl ester group of methyl trans-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate to a primary alcohol using lithium aluminum hydride (LiAlH₄). This transformation is highly efficient and chemoselective, leaving the sterically hindered and electronically stable Boc-carbamate group intact.

Rationale for Reagent Selection

-

Reducing Agent (Lithium Aluminum Hydride, LiAlH₄): Carboxylic esters are relatively unreactive towards mild reducing agents like sodium borohydride (NaBH₄)[3][4]. LiAlH₄ is a potent, unhindered source of hydride ions (H⁻), making it exceptionally effective for the reduction of esters and carboxylic acids to primary alcohols[3][4]. Its high reactivity ensures the reaction proceeds to completion, typically in high yield.

-

Solvent (Anhydrous Tetrahydrofuran, THF): THF is the solvent of choice for several reasons. It is an aprotic ether that does not react with LiAlH₄. It effectively solvates both the aluminum hydride species and the organic substrate, creating a homogeneous reaction environment. Its relatively low boiling point also simplifies removal during the workup phase.

Visualizing the Synthetic Workflow

The overall process, from the key intermediate to the final product, is outlined below.

Sources

An In-Depth Technical Guide to the Physical Properties of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate

Introduction: A Versatile Intermediate in Modern Chemistry

Tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate is a key bifunctional organic molecule that has garnered significant interest within the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a carbamate functional group and a primary alcohol on a cyclohexane ring, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination and characterization.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, a combination of information from chemical suppliers and computational predictions provides a solid foundation for its physical profile.

| Property | Value | Source |

| Molecular Formula | C12H23NO3 | Chem-Impex[1] |

| Molecular Weight | 229.32 g/mol | Chem-Impex[1] |

| Appearance | White solid | Chem-Impex[1] |

| Purity | ≥ 99% (GC) | Chem-Impex[1] |

| Predicted Boiling Point | 351.6 ± 11.0 °C | ChemicalBook[2] |

| Predicted Density | 1.05 ± 0.1 g/cm³ | ChemicalBook[2] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

Experimental Determination of Physical Properties

The following sections detail robust, validated protocols for the experimental determination of the key physical properties of this compound. These methodologies are designed to yield accurate and reproducible results, which are crucial for regulatory submissions and ensuring the consistency of chemical processes.

Melting Point Determination: A Critical Indicator of Purity

The melting point of a solid is a fundamental physical property that provides a reliable indication of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the solid using a mortar and pestle.

-

Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface.

-

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a fresh sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point of the compound.

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination of the melting range.

Boiling Point Determination: Characterizing the Liquid Phase

While this compound is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure and for understanding its thermal stability.

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation:

-

Place a small amount of the compound into a small-diameter test tube.

-

Gently heat the test tube until the solid melts.

-

Insert a capillary tube, sealed at one end, into the molten liquid with the open end submerged.

-

-

Measurement:

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., silicone oil).

-

Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the compound.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.

-

Causality Behind Experimental Choices: This micro method is ideal for determining the boiling point of small quantities of a substance. The principle relies on the equilibrium between the vapor pressure of the liquid and the external pressure.

Spectroscopic Characterization: Confirming Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Expected ¹H NMR Spectral Features:

-

tert-Butyl Group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons.

-

Cyclohexane Protons: A series of complex multiplets in the range of 0.9-2.0 ppm.

-

CH-O and CH-N Protons: Resonances for the protons on the carbons bearing the hydroxyl and carbamate groups, likely appearing as broad multiplets between 3.0 and 4.0 ppm.

-

Hydroxymethyl Protons (CH₂-OH): A doublet or multiplet around 3.5 ppm.

-

NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

OH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

tert-Butyl Carbons: A signal around 28 ppm for the methyl carbons and a quaternary signal around 80 ppm for the carbon attached to the oxygen.

-

Cyclohexane Carbons: A set of signals in the aliphatic region, typically between 20 and 50 ppm.

-

CH-O and CH-N Carbons: Signals for the carbons attached to the hydroxyl and carbamate groups, expected in the range of 50-70 ppm.

-

Hydroxymethyl Carbon (CH₂-OH): A signal around 65 ppm.

-

Carbamate Carbonyl Carbon: A signal in the downfield region, typically around 155 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.

-

C-H Stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (carbamate): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.

-

C-O Stretch: Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structure confirmation.

Expected Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 229.32).

-

Fragment Ions: Characteristic fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and other fragments arising from the cleavage of the cyclohexane ring and the loss of the hydroxymethyl group.

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it is prudent to handle the compound with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in organic synthesis. While specific experimental data on its physical properties is limited in the public domain, this guide provides a robust framework for its characterization. The detailed protocols for determining melting point, boiling point, and solubility, along with the expected spectroscopic signatures, offer researchers, scientists, and drug development professionals the necessary tools to confidently handle, characterize, and utilize this versatile compound in their work. The application of these standardized methods will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful research and development.

References

Sources

A Technical Guide to the Solubility Profile of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate

Foreword: Understanding the Criticality of Solubility in Modern Drug Development

In the landscape of pharmaceutical and agrochemical research, the success of a candidate molecule is intrinsically linked to its physicochemical properties. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable therapeutic or commercial product. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of rational formulation design, bioavailability enhancement, and ultimately, clinical efficacy.[1][2] Molecules with low aqueous solubility often face significant hurdles, including poor absorption and insufficient bioavailability, which can lead to costly late-stage failures in the development pipeline.[3]

Physicochemical Profile: Predicting the Solubility Behavior of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate

Before embarking on experimental solubility determination, a thorough analysis of the molecule's structural features provides valuable predictive insights into its likely behavior in various solvents.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | PubChem[6] |

| Molecular Weight | 215.29 g/mol | PubChem[6] |

| XLogP3 | 1.6 | PubChem[6] |

| Boiling Point (Predicted) | 351.6 ± 11.0 °C | ChemicalBook[7] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | ChemicalBook[7] |

| pKa (Predicted) | 12.48 ± 0.40 | ChemicalBook[7] |

The structure of this compound incorporates both hydrophobic and hydrophilic moieties, which will dictate its solubility. The cyclohexane ring and the tert-butyl group are nonpolar and will contribute to its solubility in organic solvents. Conversely, the hydroxymethyl (-CH₂OH) and carbamate (-NHCOO-) groups are polar and capable of hydrogen bonding, suggesting potential for solubility in polar solvents, including water. The predicted XLogP3 value of 1.6 indicates a moderate level of lipophilicity, suggesting that while it may have some aqueous solubility, it will also likely be soluble in a range of organic solvents. The general principle of "like dissolves like" serves as a fundamental guide here; polar solvents will interact favorably with the polar functional groups, while nonpolar solvents will better solvate the nonpolar hydrocarbon regions.[8]

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a comprehensive and reliable assessment of the solubility of this compound. These methods are standard in the pharmaceutical industry for their reproducibility and ability to inform downstream formulation and development decisions.[9][10]

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility characteristics across a range of common solvents.

Protocol 1: General Qualitative Solubility Test

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Ethanol, Methanol, Acetone, Dichloromethane, Hexane).

-

Sample Addition: To each test tube, add approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the respective solvent to each test tube in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[11][12]

-

Observation: Visually inspect each tube for the complete dissolution of the solid. If the compound dissolves completely, it is considered "soluble." If any solid remains, it is "insoluble" in that solvent under these conditions.

-

pH Testing (for aqueous solutions): If the compound is soluble in water, test the pH of the solution using litmus paper or a pH meter to determine if the compound is acidic or basic.[13][14]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Protocol 2: Equilibrium Solubility by Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

High-Throughput Solubility Screening

In early drug discovery, kinetic solubility assays offer a higher throughput alternative to the traditional shake-flask method.[2][3] Nephelometry, which measures the scattering of light by suspended particles, is a common high-throughput technique.

Protocol 3: Kinetic Solubility by Nephelometry

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

-

Assay Plate Preparation: In a microplate, add the aqueous buffer or solvent of interest.

-

Compound Addition: Use an automated liquid handler to add a small volume of the compound stock solution to the aqueous buffer.

-

Precipitation Monitoring: Immediately place the microplate in a nephelometer and monitor the increase in light scattering over time as the compound precipitates out of solution.

-

Data Analysis: The kinetic solubility is determined by identifying the concentration at which precipitation occurs.

Visualizing the Experimental Workflow

To provide a clear overview of the decision-making process in solubility testing, the following workflow diagram is presented.

Caption: A flowchart illustrating the experimental workflows for both qualitative and quantitative solubility determination.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is indispensable for its successful application in pharmaceutical and agrochemical development. While pre-existing quantitative data is sparse, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. By systematically evaluating its behavior in a range of solvents, researchers can make informed decisions regarding formulation strategies, optimize delivery systems, and ultimately enhance the performance and bioavailability of end-products. The integration of both qualitative screening and quantitative equilibrium solubility studies will yield a complete solubility profile, paving the way for the rational development of this promising molecule.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

tert-Butyl (3-hydroxycyclohexyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (n.d.). ADMET and DMPK. Retrieved from [Link]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

-

tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Tert-Butyl Trans-(3-Hydroxymethyl)Cyclohexylcarbamate. (n.d.). J&K Scientific LLC. Retrieved from [Link]

Sources

- 1. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK [pub.iapchem.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-butyl (3-(hydroxymethyl)cyclohexyl)carbamate CAS#: 347184-89-8 [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Predicted NMR Spectra of tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] Its structure combines a carbamate-protected amine on a cyclohexane scaffold, which also bears a primary alcohol. This arrangement of functional groups makes it a versatile building block in medicinal chemistry, particularly in the development of agents targeting neurological disorders.[2]

Precise structural elucidation is paramount in the synthesis and application of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous confirmation of the chemical structure, stereochemistry, and purity of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of tert-butyl trans-(3-hydroxymethyl)cyclohexylcarbamate, offering insights into the chemical environment of each nucleus within the molecule. The predictions are based on established NMR principles and spectral data from closely related analogs.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of tert-butyl trans-(3-hydroxymethyl)cyclohexylcarbamate is predicted to exhibit a series of signals corresponding to the protons of the tert-butyl group, the cyclohexyl ring, the hydroxymethyl group, and the carbamate NH. The trans configuration of the substituents on the cyclohexane ring, which preferentially adopts a chair conformation, leads to distinct signals for axial and equatorial protons, characterized by specific coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| Hₐ | ~4.50 | br s | - | NH -Boc |

| Hₑ | ~3.50 | br s | - | CH -N |

| Hₓ, Hₓ' | ~3.45 | d | ~6.5 | CH ₂-OH |

| Hₒ | ~2.50 | br s | - | CH₂-OH |

| Hₖ, Hₖ' | ~1.80 - 2.00 | m | - | Cyclohexyl CH ₂ |

| Hₘ, Hₘ' | ~1.70 - 1.90 | m | - | Cyclohexyl CH ₂ |

| Hₙ | ~1.50 - 1.70 | m | - | Cyclohexyl CH |

| Hₚ, Hₚ' | ~1.00 - 1.20 | m | - | Cyclohexyl CH ₂ |

| Hᵣ, Hᵣ' | ~0.90 - 1.10 | m | - | Cyclohexyl CH ₂ |

| H_tBu | ~1.45 | s | - | C(CH ₃)₃ |

Rationale for Predicted ¹H Chemical Shifts and Multiplicities:

-

tert-Butyl Protons (H_tBu): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp, intense singlet at approximately 1.45 ppm. This characteristic signal is a definitive indicator of the presence of the Boc protecting group.

-

Carbamate Proton (Hₐ): The proton attached to the nitrogen of the carbamate group (NH ) is anticipated to be a broad singlet around 4.50 ppm. Its chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methine Proton (Hₑ): The proton on the carbon bearing the carbamate group (CH -N) is expected to be deshielded by the electronegative nitrogen and carbonyl group, appearing as a broad singlet or multiplet around 3.50 ppm.

-

Hydroxymethyl Protons (Hₓ, Hₓ'): The two diastereotopic protons of the hydroxymethyl group (CH ₂-OH) are predicted to resonate as a doublet around 3.45 ppm, with coupling to the adjacent methine proton.

-

Hydroxyl Proton (Hₒ): The hydroxyl proton (OH ) typically appears as a broad singlet, and its chemical shift is highly variable depending on the solvent and concentration. A predicted value is around 2.50 ppm.

-

Cyclohexyl Protons (Hₖ, Hₖ', Hₘ, Hₘ', Hₙ, Hₚ, Hₚ', Hᵣ, Hᵣ'): The protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the region of 0.90 to 2.00 ppm. The trans-diequatorial orientation of the bulky substituents will likely lock the ring in a stable chair conformation. This leads to distinct chemical shifts for axial and equatorial protons. Generally, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts.

Predicted Coupling Constants:

In a chair conformation, the following approximate ³J (vicinal) coupling constants are expected:

-

Axial-Axial (³J_ax,ax): ~10-13 Hz

-

Axial-Equatorial (³J_ax,eq): ~2-5 Hz

-

Equatorial-Equatorial (³J_eq,eq): ~2-5 Hz

These differing coupling constants are a powerful tool for confirming the stereochemistry of the molecule.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C₁ | ~155.5 | C =O (Carbamate) |

| C₂ | ~79.5 | C (CH₃)₃ |

| C₃ | ~68.0 | C H₂-OH |

| C₄ | ~50.0 | C H-N |

| C₅ | ~40.0 | C H-CH₂OH |

| C₆, C₁₀ | ~33.0 | Cyclohexyl C H₂ |

| C₇, C₉ | ~30.0 | Cyclohexyl C H₂ |

| C₈ | ~25.0 | Cyclohexyl C H₂ |

| C₁₁ | ~28.5 | C(C H₃)₃ |

Rationale for Predicted ¹³C Chemical Shifts:

-

Carbonyl Carbon (C₁): The carbamate carbonyl carbon is expected to have a chemical shift of around 155.5 ppm.

-

Quaternary Carbon of Boc Group (C₂): The quaternary carbon of the tert-butyl group will appear at approximately 79.5 ppm.

-

Hydroxymethyl Carbon (C₃): The carbon of the hydroxymethyl group is deshielded by the attached oxygen and is predicted to be around 68.0 ppm.

-

Carbons of the Cyclohexyl Ring (C₄-C₁₀): The carbons of the cyclohexane ring will resonate in the range of 25.0 to 50.0 ppm. The carbon attached to the nitrogen (C₄) will be the most deshielded in this group. The carbon bearing the hydroxymethyl group (C₅) will also be downfield. The remaining methylene carbons of the ring will appear at higher fields.

-

Methyl Carbons of Boc Group (C₁₁): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal at approximately 28.5 ppm.

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for compounds of this type.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid tert-butyl trans-(3-hydroxymethyl)cyclohexylcarbamate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Visualizations

Caption: Molecular structure of tert-butyl trans-(3-hydroxymethyl)cyclohexylcarbamate with proton and carbon labeling.

Sources

A Technical Guide to tert-Butyl trans-(3-hydroxyl)cyclohexylcarbamate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate, a key building block in modern organic synthesis, is a bifunctional molecule of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a carbamate-protected amine and a primary alcohol on a cyclohexane scaffold, offers a versatile platform for the synthesis of complex molecules. The "trans" stereochemistry of the substituents on the cyclohexane ring provides a rigid and well-defined three-dimensional structure, which is often crucial for achieving desired biological activity in drug candidates. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and its applications, with a focus on providing practical insights for laboratory and development settings.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, with purities typically exceeding 95%. The availability of this starting material from commercial sources significantly streamlines the initial phases of research and development projects.

| Supplier | CAS Number | Typical Purity | Notes |

| Chem-Impex | 920966-17-2 | ≥ 99% (GC) | Offers the compound as a white solid.[1] |

| J&K Scientific | 920966-17-2 | Not specified | Lists the compound for research use.[2] |

| Fluorochem | 920966-17-2 | 99.0% | Provides a safety data sheet with hazard information.[3] |

| Sigma-Aldrich | 920966-17-2 | 96% | Lists the compound as a white solid.[4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the stereoselective reduction of a suitable precursor, such as the corresponding carboxylic acid or ester. The following protocol is adapted from a procedure described for the synthesis of the analogous trans-4-(hydroxymethyl) isomer, providing a reliable method for obtaining the target compound.[5]

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl trans-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid in methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate [5]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyl trans-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate in a mixture of ethanol and tetrahydrofuran (THF).

-

Cooling: Cool the mixture to 5 °C using an ice bath.

-

Addition of Calcium Chloride: Add granular calcium chloride portionwise to the suspension.

-

Addition of Sodium Borohydride: Add sodium borohydride portionwise over 25 minutes, maintaining the temperature at 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 5 °C for one hour, then allow it to warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture to 10 °C and carefully add a 5% aqueous solution of potassium carbonate dropwise until the pH of the solution is approximately 11.

-

Work-up: A precipitate will form. Filter off the solid and stir it with a mixture of ethyl acetate and water. Separate the organic layer and wash it with 0.5 M HCl, followed by water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate as a white solid.

Mechanistic Insights

The stereoselectivity of the reduction is a critical aspect of this synthesis. The use of sodium borohydride in the presence of a Lewis acid like calcium chloride allows for the reduction of the ester to the primary alcohol. The bulky tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position likely influences the approach of the reducing agent to the ester at the 1-position, favoring the formation of the trans isomer.

Spectroscopic Characterization (Predicted)

-

¹H NMR (¹H Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the cyclohexane ring will appear as a series of multiplets in the range of 1.0-2.2 ppm. The proton on the carbon bearing the carbamate group (CH-NHBoc) would likely appear as a broad signal around 3.4 ppm. The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet around 3.5 ppm, and the hydroxyl proton (-OH) would be a broad singlet which can exchange with D₂O.

-

¹³C NMR (¹³C Nuclear Magnetic Resonance): The spectrum should show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon of the carbamate will be observed further downfield, around 155 ppm. The carbons of the cyclohexane ring will appear in the aliphatic region (25-50 ppm), and the carbon of the hydroxymethyl group (-CH₂OH) will be around 65 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion for the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), and C-H stretches in the aliphatic region (around 2850-2950 cm⁻¹).

Safety and Handling

The safety data sheet for tert-Butyl trans-(3-hydroxymethyl)cyclohexylcarbamate indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures: [3]

-

If medical advice is needed, have the product container or label at hand.

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing and eye/face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas:

-

Pharmaceutical Development: This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The cyclohexane core provides a rigid scaffold that can be functionalized at both the amine and alcohol positions to interact with biological targets. It is particularly useful in the development of drugs targeting neurological disorders.[1][2]

-

Agrochemicals: It is used in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides by improving their stability and absorption.[1]

-

Polymer Chemistry: The compound can act as a modifier in polymer formulations, contributing to improved mechanical properties and thermal stability.[1]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and materials science. The robust and stereoselective synthesis, coupled with its well-defined structure, makes it an attractive starting material for the creation of complex molecular architectures. This guide provides the essential technical information for researchers to effectively source, synthesize, and utilize this important chemical intermediate in their research endeavors.

References

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). (URL: [Link])

-

2 - Supporting Information. (URL: [Link])

- CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

- WO 2016/020526 A1 - Common Organic Chemistry. (URL: )

-

(12) Patent Application Publication (10) Pub. No.: US 2011/0201629 A1 - Googleapis.com. (URL: [Link])

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P

-

1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. (URL: [Link])

-

Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. (URL: [Link])

-

rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | C12H23NO3 | CID - PubChem. (URL: [Link])

-

tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem - NIH. (URL: [Link])

-

Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats: identification of metabolites in urine by 13C nuclear magnetic resonance and gas chromatography/mass spectrometry - PubMed. (URL: [Link])

-

tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate - PubChem. (URL: [Link])

Sources

The Pivotal Role of the Hydroxymethyl Group in the Design and Profiling of Tert-butyl Cyclohexylcarbamate Derivatives: A Technical Guide

Executive Summary: The introduction of a hydroxymethyl (-CH₂OH) group into the tert-butyl cyclohexylcarbamate scaffold is a strategic decision in medicinal chemistry that extends far beyond simple substitution. This functional group is a powerful modulator of a molecule's stereochemical, physicochemical, and biological properties. It dictates conformational preference on the cyclohexane ring, introduces crucial hydrogen bonding capabilities for potent drug-target interactions, and significantly alters pharmacokinetic parameters such as solubility and metabolic stability. This guide provides an in-depth analysis of the multifaceted roles of the hydroxymethyl group, offering researchers and drug development professionals a comprehensive understanding of its impact from initial synthesis to final biological activity.

Introduction: Beyond a Simple Scaffold

The tert-butyl cyclohexylcarbamate framework is a common motif in modern drug discovery, valued for its well-defined structure and the stability of the carbamate linkage, which can act as a bioisostere for peptide bonds.[1][2] The tert-butoxycarbonyl (Boc) group provides a stable, lipophilic handle, while the cyclohexane ring serves as a rigid, three-dimensional scaffold for orienting pharmacophoric elements. However, the true therapeutic potential of these derivatives is often unlocked through strategic functionalization of the cyclohexane ring.

Among the various possible substituents, the hydroxymethyl group stands out for its profound and diverse influence on molecular behavior.[3] Its introduction can transform a lead compound by enhancing water solubility, improving target affinity, and modifying its metabolic profile.[4] Understanding the causality behind these changes is essential for rational drug design. This technical guide will deconstruct the role of the hydroxymethyl group, examining its influence on synthesis, conformational dynamics, drug-target interactions, and pharmacokinetics.

Synthetic Considerations: Accessing Hydroxymethyl Derivatives

The most common and direct method for introducing a hydroxymethyl group onto the cyclohexane ring of these derivatives is through the chemical reduction of a corresponding carboxylic acid or ester functionality. This transformation is a cornerstone of synthetic organic chemistry, with lithium aluminum hydride (LiAlH₄) being a frequently used reagent for its high reactivity and efficiency.

Experimental Protocol: Synthesis of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

The following protocol details the reduction of a methyl carboxylate to the desired primary alcohol, a method that provides high yields of the target compound.[5]

Methodology:

-

Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.12 eq.) in anhydrous tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., argon).

-

Cooling: Cool the suspension to 0 °C using an ice bath to control the exothermic reaction.

-

Substrate Addition: Slowly add a solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq.) in THF to the LiAlH₄ suspension. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight to ensure complete conversion.

-

Quenching: Carefully quench the reaction by slowly adding sodium sulfate decahydrate at a temperature between 15 °C and 25 °C. This procedure safely neutralizes the excess LiAlH₄.

-

Workup: Remove the resulting insoluble inorganic salts by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate, typically as a white powder.[5]

Stereochemical and Conformational Implications

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize torsional and angle strain.[6] The introduction of substituents like the hydroxymethyl group has profound consequences for the molecule's three-dimensional structure.

Axial vs. Equatorial Preference

In a chair conformation, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out to the side, in the "equator" of the ring).[6] For the hydroxymethyl group, as with most substituents, the equatorial position is overwhelmingly favored.

-

Expertise & Causality: Placing a substituent in the axial position introduces unfavorable steric clashes with the other two axial hydrogens on the same face of the ring.[7] These interactions, known as 1,3-diaxial interactions , are energetically costly and destabilize the conformation.[8] By occupying the more spacious equatorial position, the hydroxymethyl group avoids this steric strain, leading to a more stable molecule. The energy difference for a methyl group is about 1.74 kcal/mol, favoring the equatorial position by a ratio of 95:5.[6] This preference for the equatorial position effectively locks the molecule into a predictable, low-energy conformation, which is critical for consistent binding to a biological target.

Rotational Isomers of the Hydroxymethyl Group

Further complexity arises from rotation around the single bond connecting the cyclohexane ring to the hydroxymethyl carbon. This rotation leads to different rotational isomers (rotamers). The orientation of the hydroxyl (-OH) group is primarily governed by a balance between steric hindrance and the potential for stabilizing intramolecular hydrogen bonds.[9] The three main staggered rotamers are typically designated as gauche and anti.[9] The relative populations of these rotamers can influence which "face" of the hydroxyl group is available for intermolecular interactions.

Impact on Physicochemical Properties

The hydroxyl group is highly polar and capable of hydrogen bonding, which drastically alters the physicochemical profile of the parent molecule, primarily its solubility and lipophilicity.

Solubility and Lipophilicity

-

Solubility: The ability of the hydroxymethyl group to act as both a hydrogen bond donor (via its -OH proton) and acceptor (via its oxygen lone pairs) significantly increases a molecule's affinity for polar solvents like water. This often leads to a marked improvement in aqueous solubility, a critical parameter for oral drug formulation and bioavailability.[4][10]

-

Lipophilicity: Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), describes a compound's preference for a lipid versus an aqueous environment. The introduction of a polar hydroxymethyl group decreases the molecule's lipophilicity (lowers its LogP value).[11] While this can be beneficial for reducing off-target effects related to excessive membrane partitioning, it must be carefully balanced, as sufficient lipophilicity is required for the drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[]

| Property | Tert-butyl cyclohexylcarbamate (Hypothetical) | Tert-butyl (4-hydroxymethyl)cyclohexylcarbamate | Rationale |

| Aqueous Solubility | Low | Higher | The polar -OH group forms favorable hydrogen bonds with water molecules, disrupting the crystal lattice and promoting dissolution.[4] |

| Lipophilicity (LogP) | Higher | Lower | The hydroxyl group increases polarity, shifting the partition equilibrium in favor of the aqueous phase.[11] |

| Polar Surface Area (PSA) | Lower | Higher | The addition of an oxygen and polar hydrogen increases the molecular surface area that can engage in polar interactions. |

Pharmacodynamic Significance: A Key Pharmacophoric Element

In drug-target interactions, the hydroxymethyl group is rarely a passive spectator. It often serves as a key pharmacophore, directly participating in the binding events that determine a drug's potency and selectivity.

Hydrogen Bonding Capacity

The primary mechanism by which the hydroxymethyl group enhances binding affinity is through the formation of hydrogen bonds with amino acid residues in the target's binding pocket (e.g., with aspartate, glutamate, serine, or the peptide backbone).[13]

-

As a Donor: The partially positive hydrogen of the -OH group can donate a hydrogen bond to an electronegative atom (O or N) on the protein.

-

As an Acceptor: The lone pairs of electrons on the hydroxyl oxygen can accept a hydrogen bond from a suitable donor on the protein (e.g., an amide N-H).

This ability to form highly directional and specific interactions can anchor the molecule in the active site, contributing significantly to binding affinity.[14] A well-placed hydroxyl group can increase affinity by several orders of magnitude.[13]

Pharmacokinetic Profile Modulation

The hydroxymethyl group's influence on physicochemical properties translates directly into changes in the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

Influence on Metabolic Stability

Metabolism is a critical factor in drug development. The parent tert-butyl cyclohexylcarbamate scaffold contains groups susceptible to metabolism by cytochrome P450 (CYP) enzymes.

-

Tert-butyl Group Liability: The tert-butyl group is a known site of metabolic oxidation. One of its methyl groups can be hydroxylated by CYP enzymes, leading to an alcohol metabolite that can be further oxidized.[15][16] This is often a primary clearance pathway for compounds containing this moiety.

-

The Hydroxymethyl Group as a Metabolic Handle: The introduction of a hydroxymethyl group provides an alternative site for metabolism. Primary alcohols can be readily oxidized by enzymes like alcohol dehydrogenase and aldehyde dehydrogenase to form aldehydes and then carboxylic acids.[17] This new metabolic pathway can compete with the metabolism of the tert-butyl group.

The Net Effect: The impact on overall metabolic stability is a competitive balance. The hydroxymethyl group may act as a "metabolic soft spot," increasing the rate of clearance. Conversely, its presence may alter the molecule's orientation within the CYP active site, potentially shielding the more lipophilic tert-butyl group from oxidation and thus increasing the parent drug's half-life. This highlights the necessity of empirical testing.

Experimental Workflow: In Vitro Metabolic Stability Assay

To empirically determine the effect of the hydroxymethyl group, an in vitro assay using human liver microsomes (HLM) is a standard industry practice. This self-validating system directly compares the stability of the parent compound with its hydroxylated derivative.

Conclusion

The hydroxymethyl group is a deceptively simple yet functionally powerful tool in the arsenal of the medicinal chemist. Within the context of tert-butyl cyclohexylcarbamate derivatives, its role is multifaceted and profound. It enforces a predictable, low-energy equatorial conformation, a critical first step in defining how the molecule presents itself to its biological target. It significantly enhances hydrophilicity, which can improve the formulation properties and solubility of a drug candidate. Most importantly, it acts as a potent pharmacophoric element, capable of forming specific, affinity-enhancing hydrogen bonds within a target's binding site. Finally, it provides a new handle for metabolic processes, influencing the drug's overall pharmacokinetic profile and half-life. A thorough understanding and strategic placement of the hydroxymethyl group are therefore essential for the successful development of novel therapeutics based on this versatile chemical scaffold.

References

-

Giarolla, J., Primi, M. C., Chin, C. M., & Ferreira, E. I. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. Available at: [Link]

-

Katritzky, A. R., et al. (2010). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. Drug design and relationship of functional groups to pharmacologic activity. Available at: [Link]

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Young, R. (2021). The underappreciated hydroxyl in drug discovery. Sygnature Discovery. Available at: [Link]

-

Mat Hussin, Z., Haris, S. A.-N., & Mohd Ali, M. T. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. Available at: [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

-

ResearchGate. Metabolically Stable tert -Butyl Replacement | Request PDF. Available at: [Link]

-

Mor, M., et al. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. [A New Cyclohexylphenyl and Cyclohexylphenylamine. Synthesis and Pharmacological Activity]. Available at: [Link]

-

Grokipedia. Carbamate. Available at: [Link]

-

ResearchGate. Rearrangement of the glycidyl carbamate group into hydroxymethyl oxazolidone. Available at: [Link]

-

Journal of the American Chemical Society. Conformational Studies. VI.1 Intramolecular Hydrogen Bonding in Nonchair Conformations of cis,cis,cis-2,5-Dialkyl-1,4-cyclohexanediols2. Available at: [Link]

-

Oakwood Chemical. tert-butyl (cis-4-hydroxycyclohexyl)carbamate. Available at: [Link]

-